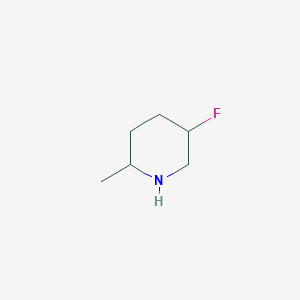
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is a derivative of phenylalanine, characterized by the presence of two hydroxyl groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,4-dihydroxybenzaldehyde.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.
Amino Acid Formation: The intermediate is then converted into the desired amino acid through amination reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amino acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted amino acids and derivatives.
科学研究应用
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as tyrosinase, affecting melanin synthesis.
Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Signal Transduction: It may influence various signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
3-(2,4-Dihydroxyphenyl)propionic acid: A related compound with similar structural features but lacking the amino group.
2,4-Dihydroxyhydrocinnamic acid: Another derivative with hydroxyl groups on the phenyl ring.
3,4-Dihydroxyphenylalanine (DOPA): A well-known amino acid with similar hydroxylation patterns.
Uniqueness
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C9H12ClNO4 |
|---|---|
分子量 |
233.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12;/h1-2,4,7,11-12H,3,10H2,(H,13,14);1H/t7-;/m0./s1 |
InChI 键 |
XKOXYTNPMIZVHS-FJXQXJEOSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)O)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC(=C(C=C1O)O)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


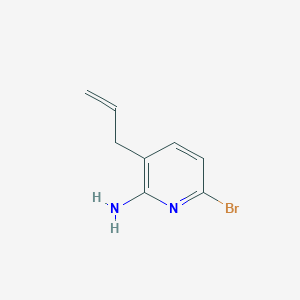
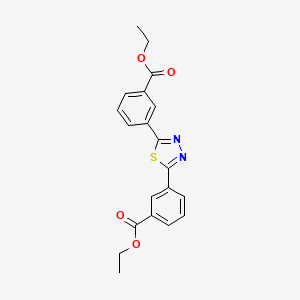
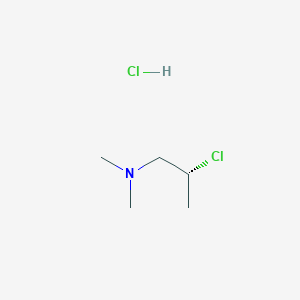
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
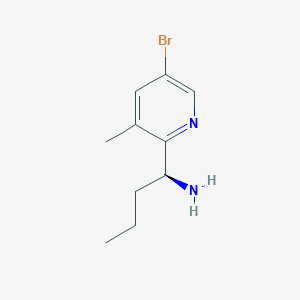

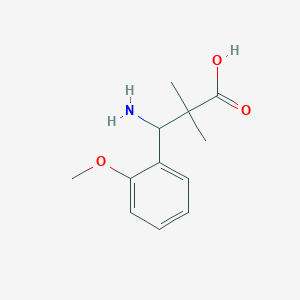
![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)
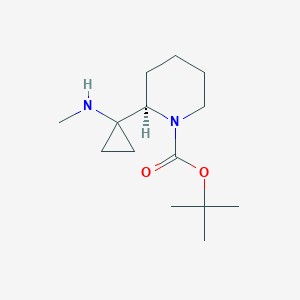
![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)
